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Compound of Interest

Compound Name: 10074-G5

Cat. No.: B1663895

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the c-Myc inhibitor 10074-G5, including
supplier and purity details, its mechanism of action, and protocols for key experimental
applications.

Supplier and Purity Information

10074-G5 is available from various chemical suppliers. The following table summarizes the
available information on purity from prominent vendors. Researchers should always refer to the
supplier's certificate of analysis for batch-specific purity data.

Supplier Purity Catalog Number
Selleck Chemicals =298% S7799
MedchemExpress 99.85% HY-13962
Cayman Chemical >98% 10010321

Tocris Bioscience >98% 3401
Sigma-Aldrich >98% (HPLC) SML1313

Mechanism of Action
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10074-G5 is a small molecule inhibitor that targets the c-Myc oncoprotein, which is a key
regulator of cellular proliferation, differentiation, and apoptosis and is frequently overexpressed
in a wide range of human cancers.[1][2] The transcriptional activity of c-Myc is dependent on its
heterodimerization with its partner protein, Max, through their basic helix-loop-helix leucine
zipper (bHLH-ZIP) domains.[1]

10074-G5 functions by binding to the bHLH-ZIP domain of c-Myc, with a reported binding
affinity (Kd) of 2.8 uM.[3][4] This binding event distorts the conformation of the c-Myc protein,
thereby preventing its heterodimerization with Max.[1][3] By inhibiting the formation of the c-
Myc/Max complex, 10074-G5 effectively blocks the transcriptional activity of c-Myc, leading to
downstream effects such as cell cycle arrest and apoptosis in c-Myc-overexpressing cancer
cells.[1] It has been shown to inhibit c-Myc/Max dimerization in Daudi cells by approximately
75% after 4 hours of treatment.[1]
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Figure 1: Signaling pathway of c-Myc and inhibition by 10074-G5.

In Vitro and In Vivo Activity

In Vitro: 10074-G5 has demonstrated cytotoxic effects in various cancer cell lines that
overexpress c-Myc. For instance, it inhibits the growth of Daudi Burkitt's lymphoma cells and
HL-60 promyelocytic leukemia cells with IC50 values of 15.6 uM and 13.5 pM, respectively.[2]
[4] Treatment of Daudi cells with 10 uM 10074-G5 has been shown to decrease total c-Myc
protein expression by approximately 40% after 24 hours.[1][3]
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In Vivo: The in vivo efficacy of 10074-G5 has been challenging due to its rapid metabolism.[1]
In mice bearing Daudi xenografts, intravenously administered 10074-G5 (20 mg/kg) had a
short plasma half-life of 37 minutes.[1][5] This rapid clearance resulted in insufficient tumor
concentrations of the compound to effectively inhibit c-Myc/Max dimerization, leading to a lack
of significant anti-tumor activity in this model.[1]

Experimental Protocols

The following are detailed protocols for common assays used to evaluate the efficacy of 10074-
G5.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of 10074-G5 on cancer cell lines.

Materials:

Target cancer cell line (e.g., Daudi, HL-60)
o Complete culture medium

e 10074-G5 (dissolved in DMSO)

o 96-well plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e DMSO
e Microplate reader
Procedure:

o Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 pL of complete
culture medium.

 Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
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» Prepare serial dilutions of 10074-G5 in complete culture medium. The final concentration of
DMSO should be less than 0.1%.

* Remove the medium from the wells and add 100 pL of the 10074-G5 dilutions to the
respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

 Incubate the plate for 72 hours at 37°C.[5]
e Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.

o Carefully remove the medium and add 150 pL of DMSO to each well to dissolve the
formazan crystals.

o Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value.

Seed cells in Treat cells with ncubate Dissolve formazan Read absorbance Analyze data
96-well plate 10074-G5 ours in DMSO at 570 nm (Calculate 1C50)
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Figure 2: Experimental workflow for an MTT cell viability assay.

Co-Immunoprecipitation (Co-IP) and Western Blotting

This protocol is designed to determine if 10074-G5 disrupts the interaction between c-Myc and
Max.

Materials:
e Daudi cells
o Complete culture medium

» 10074-G5 (dissolved in DMSO)
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 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
e Anti-c-Myc antibody
e Anti-Max antibody
e Protein A/G agarose beads
o SDS-PAGE gels
 PVDF membrane
» Blocking buffer (e.g., 5% non-fat milk in TBST)
e Primary and secondary antibodies
e Chemiluminescent substrate
Procedure:
e Cell Treatment and Lysis:
o Treat Daudi cells with 10 uM 10074-G5 or vehicle (DMSO) for 4-24 hours.[1]
o Harvest cells and lyse them in ice-cold lysis buffer.
o Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
e Immunoprecipitation:
o Pre-clear the lysate by incubating with protein A/G agarose beads.

o Incubate the pre-cleared lysate with an anti-c-Myc antibody overnight at 4°C with gentle
rotation.

o Add protein A/G agarose beads and incubate for another 2-4 hours.

o Wash the beads several times with lysis buffer to remove non-specific binding.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1663895?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2993546/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Western Blotting:
o Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
o Block the membrane with blocking buffer for 1 hour at room temperature.
o Incubate the membrane with a primary antibody against Max overnight at 4°C.

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody for 1 hour at room temperature.

o Detect the protein bands using a chemiluminescent substrate and an imaging system. A
decrease in the Max band in the 10074-G5 treated sample indicates disruption of the c-
Myc/Max interaction.

Downstream Cellular Effects

Inhibition of the c-Myc/Max complex by 10074-G5 can lead to several downstream cellular
consequences, primarily cell cycle arrest and apoptosis.
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Figure 3: Logical relationship of 10074-G5's effects on the cell cycle and apoptosis.

By disrupting c-Myc's transcriptional activity, 10074-G5 can downregulate the expression of
genes essential for cell cycle progression, leading to cell cycle arrest. Furthermore, the
inactivation of c-Myc can promote the expression of pro-apoptotic genes, ultimately inducing
programmed cell death in cancer cells.[1] These combined effects contribute to the overall anti-
proliferative activity of 10074-G5.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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